molecular formula C19H24FN3O3S2 B2809832 N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040654-47-4

N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2809832
CAS No.: 1040654-47-4
M. Wt: 425.54
InChI Key: IHNYUCLOPFWDBZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a sulfonylated piperazine moiety. The piperazine ring is substituted with a 4-fluorophenyl group, while the carboxamide nitrogen is attached to a sec-butyl (butan-2-yl) chain.

Properties

IUPAC Name

N-butan-2-yl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S2/c1-3-14(2)21-19(24)18-17(8-13-27-18)28(25,26)23-11-9-22(10-12-23)16-6-4-15(20)5-7-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNYUCLOPFWDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiophene ring, piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine are often investigated for their effectiveness against bacterial and fungal strains. The presence of the thiophene moiety can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes.

Antitumor Activity

Compounds containing thiophene and piperazine groups have been reported to possess antitumor activity. Research on structurally related compounds has shown that they can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For example, certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar properties.

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activity, particularly as a ligand for dopamine receptors. Compounds designed to target the dopamine D3 receptor, such as those related to this compound, have been explored for their potential in treating neurological disorders like schizophrenia and Parkinson's disease. The modulation of these receptors can lead to significant therapeutic outcomes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the piperazine or thiophene rings can lead to variations in potency and selectivity. For example, fluorination on the phenyl ring has been shown to enhance binding affinity towards specific receptors.

Case Studies

  • Antitubercular Activity : A study evaluating similar compounds found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for anti-tubercular applications .
  • Cytotoxicity Assessments : In vitro tests on HEK-293 cells showed that several structurally related compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
  • Dopamine Receptor Binding : Compounds targeting dopamine receptors have shown promise in modulating neurochemical pathways relevant to psychiatric disorders. The structural characteristics of this compound may allow it to act as an antagonist or partial agonist at these receptors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntitubercular1.35
Compound BCytotoxicity (HEK)>50
Compound CDopamine Binding10

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring in the target compound is substituted with a 4-fluorophenyl group. In contrast:

  • Compounds 6h–6j () feature a bis(4-fluorophenyl)methyl group, introducing bulkier aromatic substituents that may influence receptor binding .
  • Compounds 34–37 () incorporate 2-methoxyphenyl or 2,3-dichlorophenyl groups, altering electronic properties (e.g., electron-donating vs. electron-withdrawing effects) .
  • Compound in uses a 2-(trifluoromethoxy)phenyl group, which enhances lipophilicity and steric hindrance compared to the target’s 4-fluorophenyl .
Table 1: Piperazine Substituent Comparisons
Compound Piperazine Substituent Electronic Effects Structural Impact
Target Compound 4-fluorophenyl Moderate electron-withdrawing Balanced lipophilicity
6h–6j () Bis(4-fluorophenyl)methyl Strongly electron-withdrawing Increased steric bulk
34–37 () 2-methoxyphenyl/2,3-dichlorophenyl Electron-donating/withdrawing Variable polarity and reactivity
Compound 2-(trifluoromethoxy)phenyl Highly electron-withdrawing Enhanced metabolic stability

Variations in Sulfonyl and Carboxamide Groups

  • Sulfonyl Linkage: The target compound’s sulfonyl group bridges the thiophene and piperazine.
  • Carboxamide Core : The thiophene-2-carboxamide in the target contrasts with:
    • Benzofuran-2-carboxamide (Compound 34, ), which introduces oxygen heteroatoms for increased polarity .
    • Benzo[b]thiophene-2-carboxamide (Compound 35, ), where sulfur in the fused ring may enhance π-π stacking .

Spectroscopic Characterization

  • IR Spectroscopy :
    • Compounds in show C=S stretches at 1243–1258 cm⁻¹ and C=O stretches at 1663–1682 cm⁻¹ , while tautomeric forms (e.g., triazole-thiones) lack C=O bands . The target compound’s IR would likely exhibit similar sulfonyl (S=O) stretches near 1350–1450 cm⁻¹ .
  • NMR Analysis :
    • Fluorine NMR (¹⁹F) is critical for verifying 4-fluorophenyl substitution in the target, as seen in ’s bis(4-fluorophenyl)methyl derivatives .

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